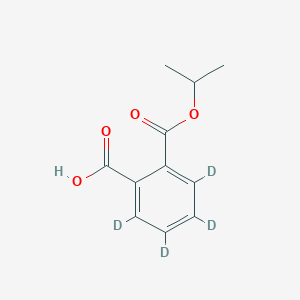

Mono-iso-propyl phthalate-3,4,5,6-D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mono-iso-propyl phthalate-3,4,5,6-D4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of mono-iso-propyl phthalate and is used primarily in scientific research . The incorporation of deuterium can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it valuable for various studies .

准备方法

Synthetic Routes and Reaction Conditions

Mono-iso-propyl phthalate-3,4,5,6-D4 is synthesized by substituting the hydrogen atoms in mono-iso-propyl phthalate with deuterium atoms. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is carried out in specialized facilities equipped to handle isotopic labeling and ensure the purity and stability of the final product .

化学反应分析

Types of Reactions

Mono-iso-propyl phthalate-3,4,5,6-D4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phthalate derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The deuterium atoms can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phthalate esters, while reduction can produce alcohol derivatives .

科学研究应用

Pharmacokinetic Studies

Deuteration and Drug Development:

Deuterated compounds like mono-iso-propyl phthalate-3,4,5,6-D4 are increasingly utilized in drug development due to their ability to alter pharmacokinetic properties. The incorporation of deuterium can enhance metabolic stability and reduce the rate of metabolism without significantly changing the compound's biological activity. This property is particularly beneficial in optimizing drug candidates for therapeutic use.

Case Study:

A study highlighted the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals. It demonstrated that deuterated drugs exhibited altered absorption and distribution profiles compared to their non-deuterated counterparts, leading to improved efficacy and reduced side effects (Russak et al., 2020) .

Environmental Monitoring

Use as a Tracer:

this compound serves as a stable isotope-labeled compound for environmental studies. It can be used as a tracer in assessing the fate and transport of phthalates in environmental matrices. The deuterated form allows for precise quantification in complex mixtures through advanced analytical techniques such as mass spectrometry.

Data Table: Environmental Applications

| Application Area | Methodology | Findings |

|---|---|---|

| Soil Contamination | Isotope Ratio Mass Spectrometry | Traced degradation pathways of phthalates |

| Water Quality Assessment | Liquid Chromatography-Mass Spectrometry | Detected low concentrations of phthalates in aquatic systems |

Analytical Chemistry

Reference Material:

As a reference standard, this compound is crucial for calibrating analytical instruments used in the detection of phthalates in various samples. Its high purity and stable isotopic composition ensure reliable results in quantitative analyses.

Case Study:

In a study focusing on plasticizers' detection in consumer products, this compound was employed as an internal standard to improve the accuracy of mass spectrometric measurements (AccuStandard Report) . The study confirmed that using isotopically labeled standards significantly enhances detection limits and quantification accuracy.

Biological Research

Metabolic Studies:

The compound's isotopic labeling allows researchers to trace metabolic pathways in biological systems. By administering this compound to model organisms or cell cultures, scientists can study its metabolism and effects on biological functions.

Data Table: Biological Application Findings

| Study Focus | Organism/Model | Key Findings |

|---|---|---|

| Metabolic Pathway Analysis | Rat Model | Identified metabolites using deuterium tracing |

| Toxicological Assessment | Human Cell Lines | Evaluated cytotoxic effects with minimal background interference |

作用机制

The mechanism of action of mono-iso-propyl phthalate-3,4,5,6-D4 involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s stability and reactivity, affecting its overall behavior in chemical and biological systems. The specific pathways and targets depend on the context of its use, such as in drug development or metabolic studies .

相似化合物的比较

Mono-iso-propyl phthalate-3,4,5,6-D4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Mono-iso-propyl phthalate: The non-deuterated form of the compound.

Mono-n-propyl phthalate-3,4,5,6-D4: Another deuterium-labeled phthalate with a different alkyl group.

Di-n-butyl phthalate: A phthalate ester with different alkyl groups and no deuterium labeling

The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications, particularly in studying metabolic and pharmacokinetic processes .

生物活性

Mono-iso-propyl phthalate-3,4,5,6-D4 (MIPD) is a deuterated variant of mono-iso-propyl phthalate, a member of the phthalate family known for its widespread use as plasticizers and additives in various industrial applications. This article explores the biological activity of MIPD, focusing on its potential health effects, mechanisms of action, and implications for human health and the environment.

| Property | Value |

|---|---|

| CAS Number | 2733160-00-2 |

| Molecular Formula | C₁₁H₈D₄O₄ |

| Molecular Weight | 212.24 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Flash Point | Not Available |

Biological Activity Overview

Phthalates, including MIPD, have been extensively studied for their biological activities, particularly concerning endocrine disruption and toxicity. The following sections summarize key findings related to the biological effects of MIPD.

1. Endocrine Disruption

Phthalates are known endocrine disruptors that can interfere with hormonal signaling pathways. Research indicates that exposure to phthalates may lead to alterations in hormone levels and reproductive health issues. A study highlighted that phthalate exposure is linked to metabolic syndrome and obesity due to its effects on hormone regulation and insulin sensitivity .

2. Toxicological Effects

Studies have shown that MIPD can induce cytotoxic effects in various cell lines. For instance, in vitro experiments revealed that exposure to phthalates leads to increased apoptosis in human peripheral blood mononuclear cells, characterized by elevated calcium levels and caspase activity . Moreover, MIPD has been implicated in the modulation of gene expression related to antioxidant enzymes and thyroid hormones .

3. Carcinogenic Potential

There is growing concern regarding the carcinogenic potential of phthalates. Evidence suggests that certain phthalates may promote tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. Specifically, studies have indicated a correlation between phthalate accumulation and breast cancer risk due to their role in disrupting cell cycle regulation .

Case Studies

Case Study 1: Phthalate Exposure in Children

A comprehensive study conducted on Danish children assessed the total daily intakes (TDI) of various phthalates, including mono-iso-propyl phthalate. Results indicated significant associations between phthalate exposure and increased risks of developmental disorders and metabolic diseases .

Case Study 2: Environmental Impact

Research has demonstrated that phthalates are not only prevalent in industrial applications but also found in natural ecosystems. Studies identified the presence of phthalates in various plant species and microorganisms, suggesting potential biosynthetic pathways that may influence ecological dynamics .

The mechanisms through which MIPD exerts its biological effects are multifaceted:

- Hormonal Interference : MIPD can mimic or inhibit the action of hormones by binding to hormone receptors.

- Oxidative Stress : Increased production of reactive oxygen species (ROS) due to MIPD exposure can lead to oxidative damage in cells.

- Gene Expression Modulation : MIPD influences the expression of genes involved in metabolic processes and stress responses.

属性

分子式 |

C11H12O4 |

|---|---|

分子量 |

212.23 g/mol |

IUPAC 名称 |

2,3,4,5-tetradeuterio-6-propan-2-yloxycarbonylbenzoic acid |

InChI |

InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13)/i3D,4D,5D,6D |

InChI 键 |

CXJOEMLCEGZVPL-LNFUJOGGSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC(C)C)[2H])[2H] |

规范 SMILES |

CC(C)OC(=O)C1=CC=CC=C1C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。